Cas no 392291-29-1 (N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide)

N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide
- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- Acetamide, N-[5-[[2-[(4-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-phenoxy-
- Oprea1_850121
- N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- F0417-0097
- 392291-29-1
- SR-01000005931
- AKOS024576583
- SR-01000005931-1
-
- インチ: 1S/C19H18N4O3S2/c1-13-7-9-14(10-8-13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24)
- InChIKey: MCMLTVZORNWGHQ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(NC2=CC=C(C)C=C2)=O)S1)(=O)COC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 414.08203280g/mol
- どういたいしつりょう: 414.08203280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 7.60±0.50(Predicted)
N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0097-20μmol |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0097-10μmol |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0097-3mg |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0097-10mg |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0097-5μmol |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0097-2mg |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-0097-20mg |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-0097-1mg |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA83018-5mg |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA83018-10mg |
N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
392291-29-1 | 10mg |
$291.00 | 2024-04-20 |
N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamideに関する追加情報
Professional Introduction to N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide (CAS No. 392291-29-1)
N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 392291-29-1, represents a novel class of molecules with potential applications in medicinal chemistry. The intricate structure of this compound, featuring a combination of thiadiazole, phenoxyacetamide, and carbamoylmethylsulfanyl functional groups, makes it a subject of considerable interest for researchers exploring new therapeutic agents.
The thiadiazole core is a well-known pharmacophore in drug discovery, renowned for its presence in numerous bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. In particular, the 1,3,4-thiadiazole scaffold has demonstrated efficacy in various therapeutic areas, including antiviral, antibacterial, and anti-inflammatory applications. The incorporation of the 4-methylphenyl group into the structure enhances the compound's lipophilicity and binding affinity, making it a promising candidate for further development.
The phenoxyacetamide moiety is another critical component of this compound that contributes to its pharmacological properties. Phenoxyacetamide derivatives are known for their role in modulating biological pathways associated with pain perception, neurodegeneration, and inflammation. The presence of this group in N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide suggests that it may exhibit similar effects, potentially making it useful in the treatment of neurological disorders.
Furthermore, the carbamoylmethylsulfanyl group adds an additional layer of complexity to the compound's structure. This functional group is often employed in medicinal chemistry to improve metabolic stability and bioavailability. Its presence in this molecule may contribute to enhanced pharmacokinetic properties, which are crucial for the development of effective pharmaceuticals.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists have been able to identify potential binding interactions between N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide and target proteins. These studies have revealed that the compound exhibits promising binding affinities for several key enzymes and receptors involved in disease pathways.
In vitro studies have further elucidated the pharmacological profile of this compound. Initial experiments have shown that N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide demonstrates significant inhibitory activity against certain enzymes associated with inflammation and pain modulation. The compound's ability to interact with these targets suggests its potential as a lead molecule for the development of novel therapeutics.
The synthesis of this compound represents a testament to the progress made in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups while maintaining high yields and purity. Researchers have employed advanced catalytic methods and purification techniques to ensure the final product meets stringent pharmaceutical standards.
As interest in thiadiazole derivatives continues to grow, so does the need for innovative synthetic strategies. The development of efficient synthetic routes for N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide has opened up new possibilities for exploring its pharmacological potential. Future research may focus on optimizing synthetic pathways to improve scalability and cost-effectiveness.
The role of computational tools in drug discovery cannot be overstated. Molecular modeling and virtual screening have become indispensable tools for identifying promising candidates before they enter into expensive wet-lab testing. These methods have allowed researchers to rapidly evaluate thousands of compounds and select those with the highest potential for further development.
The integration of experimental data with computational predictions has led to more accurate assessments of a compound's biological activity. By combining traditional wet-lab techniques with cutting-edge computational methods, scientists can gain deeper insights into the mechanisms of action of novel molecules like N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide.
In conclusion, N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide (CAS No. 392291-29-1) is a promising chemical entity with significant potential in pharmaceutical research. Its unique structure combines multiple pharmacophores that have demonstrated efficacy in various therapeutic areas. Ongoing studies are aimed at further elucidating its biological activity and developing it into a novel therapeutic agent.
392291-29-1 (N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-phenoxyacetamide) 関連製品
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